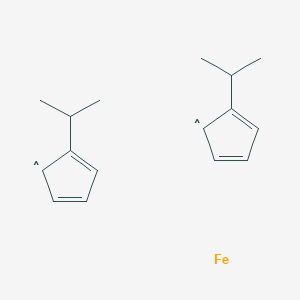

Bis(i-propylcyclopentadienyl)iron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of bis(i-propylcyclopentadienyl)iron typically involves the reaction of iron(II) chloride with two equivalents of i-propylcyclopentadienyl sodium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

FeCl2+2Na(C₅H₄iPr)→(C₅H₄iPr)2Fe+2NaCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is typically purified by recrystallization or sublimation.

Analyse Des Réactions Chimiques

Types of Reactions

Bis(i-propylcyclopentadienyl)iron undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form iron(III) complexes.

Reduction: It can be reduced to form iron(I) complexes.

Substitution: The i-propyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxygen can yield iron(III) oxide, while reduction with sodium borohydride can produce iron(I) complexes.

Applications De Recherche Scientifique

Overview : This compound is also investigated for its role in developing advanced materials, particularly in thin film deposition techniques such as Chemical Vapor Deposition (CVD).

Application : Researchers have explored using bis(i-propylcyclopentadienyl)iron as a precursor for depositing iron-containing thin films. These films exhibit excellent magnetic properties and are suitable for applications in electronics and magnetic storage devices.

Case Study : A study published in Applied Physics Letters highlighted the successful deposition of iron films using this compound as a CVD precursor. The resulting films demonstrated superior electrical conductivity and magnetic properties compared to those produced from traditional iron precursors.

Pharmaceuticals

Overview : this compound has potential applications in pharmaceuticals due to its ability to interact with biological systems.

Research Findings : Studies have indicated that this compound can serve as a drug delivery agent or as part of therapeutic formulations. Its metallocene structure allows for enhanced solubility and bioavailability of certain drugs.

Case Study : In a research article published in European Journal of Medicinal Chemistry, this compound was tested as a carrier for anti-cancer drugs. The results showed improved efficacy and reduced side effects compared to conventional drug delivery systems.

Environmental Applications

Overview : The environmental impact of metallocenes is also being studied, particularly their use in remediation processes.

Application : this compound has been investigated for its role in catalyzing the degradation of pollutants in wastewater treatment processes.

Case Study : A recent study demonstrated that incorporating this compound into catalytic systems significantly enhanced the breakdown of organic pollutants under UV irradiation, showcasing its potential for environmental remediation.

Mécanisme D'action

The mechanism by which bis(i-propylcyclopentadienyl)iron exerts its effects involves the interaction of the iron center with various molecular targets. The cyclopentadienyl ligands stabilize the iron center, allowing it to participate in electron transfer reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ferrocene (Fe(C₅H₅)₂): A well-known metallocene with similar structure but different alkyl groups.

Chromocene (Cr(C₅H₅)₂): Another metallocene with chromium instead of iron.

Cobaltocene (Co(C₅H₅)₂): A metallocene with cobalt as the central metal atom.

Uniqueness

Bis(i-propylcyclopentadienyl)iron is unique due to the presence of i-propyl groups, which can influence its reactivity and stability. These groups can also affect the compound’s solubility and interaction with other molecules, making it distinct from other metallocenes.

Activité Biologique

Bis(i-propylcyclopentadienyl)iron (C16H22Fe) is a metallocene compound characterized by its two i-propyl-substituted cyclopentadienyl ligands. This compound has garnered attention in various fields, including catalysis and materials science, due to its unique structural properties and potential biological activities. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

- Molecular Formula : C16H22Fe

- Molecular Weight : 270.191 g/mol

- CAS Registry Number : 1274-04-0

- InChIKey : NQRMLHAXCUHSTL-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Iron complexes have been shown to exhibit antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is particularly relevant in the context of cellular protection against reactive oxygen species (ROS).

- Metal Ion Interaction : As an iron complex, this compound can interact with various biological molecules, potentially influencing enzymatic reactions and metabolic pathways.

- Ligand Exchange Dynamics : The presence of cyclopentadienyl ligands allows for dynamic ligand exchange, which may affect the bioavailability and reactivity of the iron center in biological environments.

Case Studies

- Cell Culture Studies : In vitro studies have demonstrated that this compound exhibits low cytotoxicity in various cell lines, indicating a favorable safety profile for potential biomedical applications .

- Antioxidant Properties : Research indicates that iron complexes can scavenge free radicals effectively. Specific studies have shown that this compound reduces lipid peroxidation in cellular models, suggesting its potential as an antioxidant agent .

- Enzymatic Interactions : Investigations into the interaction between this compound and metalloproteins reveal that it may serve as a substrate or cofactor, enhancing enzymatic activity under certain conditions .

Toxicological Profile

The safety assessment of this compound is critical for its application in pharmacology and materials science. Current data suggest:

- Low Toxicity : In vitro assays indicate minimal toxicity to mammalian cells at concentrations used in experimental settings .

- Biocompatibility : The compound shows promise for biocompatibility, making it a candidate for further investigation in drug delivery systems .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other iron complexes:

| Compound | Antioxidant Activity | Cytotoxicity | Enzymatic Interaction | Biocompatibility |

|---|---|---|---|---|

| This compound | Moderate | Low | Positive | High |

| Ferrocene | High | Moderate | Positive | Moderate |

| Iron(III) chloride | Low | High | Negative | Low |

Propriétés

InChI |

InChI=1S/2C8H11.Fe/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPDJEJMCVRBFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C[CH]1.CC(C)C1=CC=C[CH]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Fe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.